![molecular formula C17H15NO2S2 B2469594 1-[3-(苯并噻唑-2-基硫烷基甲基)-4-甲氧基-苯基]-乙酮 CAS No. 346642-22-6](/img/structure/B2469594.png)

1-[3-(苯并噻唑-2-基硫烷基甲基)-4-甲氧基-苯基]-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

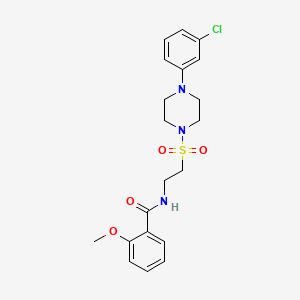

“1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone” is a chemical compound . It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized .Molecular Structure Analysis

The molecular structure of “1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone” is based on structures generated from substance identification information from all ECHA databases .Chemical Reactions Analysis

Benzothiazole derivatives have been shown to exhibit a variety of chemical reactions. For example, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate gave various N-benzothiazol-2-yl-amides selectively in good yields through C(sp 2)-H functionalization and C-S bond formation .科学研究应用

Anti-Tubercular Activity

1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-one: has been investigated for its anti-tubercular potential. Researchers have synthesized benzothiazole derivatives and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These compounds show promising inhibition potency, making them potential candidates for combating tuberculosis .

Antibacterial Properties

The compound has also been studied for its antibacterial effects. Rigorous quantitative structure-activity relationship (QSAR) modeling revealed that specific derivatives exhibit strong antibacterial activity. Notably, compounds 12b, 12e, 12f, 12o, and 12p demonstrated significant potency against bacterial strains .

Anticonvulsant Evaluation

In the realm of neurological research, scientists have explored the anticonvulsant properties of this compound. Computational studies and in vitro evaluations have shed light on its potential as an antiepileptic agent .

Glycohybrid Development

Researchers have harnessed the expertise of 1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-one in the development of glycohybrids. These hybrid molecules, inspired by natural products, hold promise for various applications, including drug discovery and bioactivity enhancement .

Molecular Docking Studies

Structure-activity relationships (SAR) and molecular docking studies have been conducted to understand the interaction of this compound with target proteins. Specifically, investigations against the DprE1 protein have aimed to identify potent inhibitors with enhanced anti-tubercular activity .

Synthetic Pathways

Various synthetic pathways have been employed to create benzothiazole derivatives, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. These methods enable the efficient synthesis of diverse analogs for further exploration .

作用机制

Target of Action

The compound, also known as 1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone, primarily targets epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the pathophysiology of epilepsy.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes in the electrical activity of neurons, potentially reducing the frequency and severity of seizures.

Biochemical Pathways

The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability . By modulating the activity of these pathways, the compound can influence the balance between excitatory and inhibitory signals in the brain, which is often disrupted in epilepsy.

Pharmacokinetics

The pharmacokinetic properties of the compound have been predicted through computational studies

Result of Action

The molecular and cellular effects of the compound’s action include modulation of neuronal activity and potential reduction in seizure frequency and severity . These effects are likely due to the compound’s interaction with its targets and its influence on key biochemical pathways.

未来方向

属性

IUPAC Name |

1-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S2/c1-11(19)12-7-8-15(20-2)13(9-12)10-21-17-18-14-5-3-4-6-16(14)22-17/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBVALGISJQYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2469512.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2469514.png)

![2-methoxy-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2469516.png)

![3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469519.png)

![5-(4-Phenylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2469522.png)

![Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine](/img/structure/B2469525.png)

![2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2469528.png)

![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)